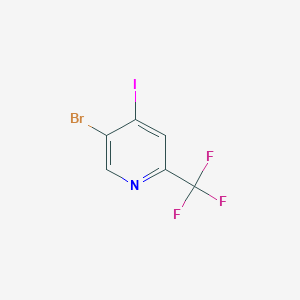
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is a type of substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds. TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The molecular formula of this compound is C6H3BrF3N .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Insights
Spectroscopic Characterization The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, have been thoroughly analyzed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The vibrational frequencies and chemical shift values were meticulously calculated, providing a detailed understanding of the compound's structural dynamics. Moreover, its non-linear optical (NLO) properties were determined, highlighting its potential in advanced material science applications (Vural & Kara, 2017).
Structural Characterization and Interaction The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has been investigated, revealing the formation of a complex with a distinct crystal structure. This study provided significant insights into the molecular structure and intermolecular interactions, illustrating the compound's potential in forming structured complexes (Chernov'yants et al., 2011).
Chemical Synthesis and Functionalization
Functionalization and Synthesis of Derivatives Functionalized pyridine derivatives were synthesized using 5-bromopyridyl-2-magnesium chloride, showcasing the versatility of halogenated pyridines in creating pharmacologically relevant compounds. This method provided a straightforward approach for synthesizing a range of functionalized pyridine derivatives, signifying its importance in medicinal chemistry and drug design (Song et al., 2004).
Synthesis via Suzuki Cross-Coupling Reaction A novel series of pyridine derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the compound's adaptability in complex synthesis processes. The resultant pyridine derivatives were analyzed for their potential biological activities, indicating their significance in the development of new therapeutic agents (Ahmad et al., 2017).
Molecular Dynamics and Interactions
Molecular Dynamics The second-order interaction energies of the molecule were derived from Natural Bond Orbital (NBO) analysis, providing valuable information on the stability and reactivity of the compound. This information is crucial in understanding the molecular behavior of 5-Bromo-2-(trifluoromethyl)pyridine, especially in complex environments (Vural & Kara, 2017).
Halogen Bonded Dimers Formation The formation of self-complementary halogen-bonded dimers in the solid state was reported for a series of iodo- and bromo-phenylethynylpyridines. This study highlights the significance of halogen bonding in the structural organization, which could be exploited in the design of new materials or molecular devices (Oburn et al., 2015).
Wirkmechanismus
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products . Therefore, the specific targets would depend on the final compound that is synthesized using 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of the final compound. It is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Compounds synthesized using this chemical are used in various pharmaceutical and agrochemical applications, suggesting that they may interact with a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compound that is synthesized using it. As a building block in the synthesis of various compounds, its effects can vary widely .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-iodo-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRWNRVSWLXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
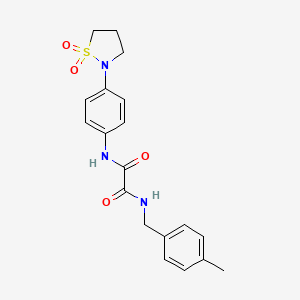
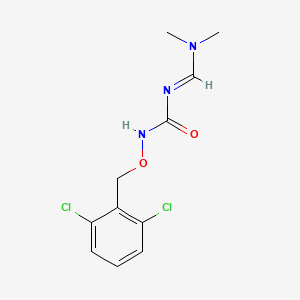


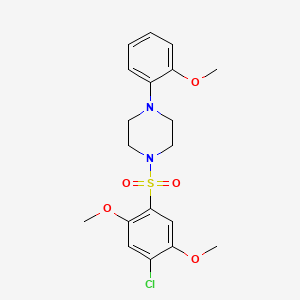
![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
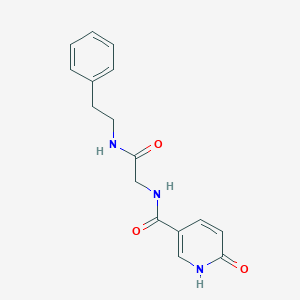
![ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B2452890.png)